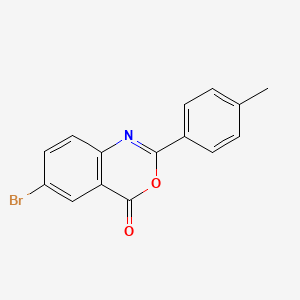

6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzoxazinone derivatives, such as 6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, involves specific reactions that yield these compounds under controlled conditions. For instance, reactions of bromoethylsulfonium salt with amino alcohols or amines can lead to the formation of benzoxazinones and other heterocyclic compounds in good yields, showcasing a method to synthesize 6-membered rings like benzoxazinones (Yar, McGarrigle, & Aggarwal, 2009).

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one plays a crucial role in its reactivity and properties. The presence of a bromine atom at the 6-position significantly affects its electronic structure and reactivity. The molecular and crystal structure analysis often reveals the importance of intramolecular hydrogen bonding and pi-pi stacking interactions in stabilizing the structure of benzoxazinones (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).

Chemical Reactions and Properties

6-Bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, highlighting its chemoselectivity towards different reagents. For example, it can react with o-phenylenediamine or anthranilic acid to undergo unusual cleavage reactions, forming specific compounds through nucleophilic attacks and condensation processes (Derbala, 1996).

Scientific Research Applications

Synthesis and Biological Activity

One study detailed the synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its derivatives, which were then evaluated for their antimicrobial activity. This research highlights the potential of these compounds in medical applications, particularly as antimicrobial agents (Patel, Mistry, & Desai, 2006).

Chemical Transformations and Applications

Another investigation focused on the chemical reactions of 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles. This study revealed the compound's versatility in forming quinazolinones, which are anticipated to have interesting biological activities, thus indicating its utility in developing pharmacologically relevant molecules (El-hashash, Azab, & Morsy, 2016).

Antitubercular Activity

Research on halogenated 3‐(4‐alkylphenyl)‐1,3‐benzoxazine‐2,4‐(3H)‐diones, including derivatives of 6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, demonstrated their potential as antitubercular agents. This work underscores the importance of structural modifications in enhancing the therapeutic efficacy of benzoxazin-4-one derivatives against tuberculosis (Waisser et al., 2007).

Material Science Applications

In the realm of materials science, brominated benzoxazine monomers derived from 6-bromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one have been synthesized and polymerized, leading to polymers with high thermal stability and flame retardance. This research illustrates the compound's utility in creating advanced materials with desirable physical properties (Li et al., 2010).

properties

IUPAC Name |

6-bromo-2-(4-methylphenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c1-9-2-4-10(5-3-9)14-17-13-7-6-11(16)8-12(13)15(18)19-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHSHYUVOKRHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)

![5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)

![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B5520925.png)

![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B5520966.png)

![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)

![2-[(1-naphthylmethyl)thio]-1,3-benzoxazole](/img/structure/B5520980.png)